6-Chloro-4-(difluoromethyl)pyridazin-3-amine
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Overview
Description
6-Chloro-4-(difluoromethyl)pyridazin-3-amine is a chemical compound with the molecular formula C5H4ClF2N3. It is a derivative of pyridazine, a heterocyclic compound containing two nitrogen atoms in a six-membered ring.
Preparation Methods
The synthesis of 6-Chloro-4-(difluoromethyl)pyridazin-3-amine typically involves the reaction of appropriate starting materials under specific conditionsThe reaction conditions often include the use of reagents such as chlorinating agents and difluoromethylating agents, with the reactions carried out under controlled temperatures and pressures .
Chemical Reactions Analysis
6-Chloro-4-(difluoromethyl)pyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium-catalyzed cross-coupling reactions.
Scientific Research Applications
6-Chloro-4-(difluoromethyl)pyridazin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to interfere with specific biological pathways in plants and pests.
Biological Research: It serves as a tool compound in studying the biological effects of pyridazine derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(difluoromethyl)pyridazin-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of certain kinases or other enzymes, thereby modulating cellular signaling pathways. The exact mechanism depends on the specific application and the biological target .
Comparison with Similar Compounds
6-Chloro-4-(difluoromethyl)pyridazin-3-amine can be compared with other pyridazine derivatives, such as:
3,6-Dichloro-4-(difluoromethyl)pyridazine: Similar in structure but with an additional chlorine atom, which may alter its reactivity and biological activity.
6-Aryl-3(2H)-pyridazinone Derivatives: These compounds have different substituents at the 6-position and exhibit varied pharmacological activities, including calcium ion influx inhibition.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C5H4ClF2N3 |
---|---|
Molecular Weight |
179.55 g/mol |
IUPAC Name |
6-chloro-4-(difluoromethyl)pyridazin-3-amine |
InChI |
InChI=1S/C5H4ClF2N3/c6-3-1-2(4(7)8)5(9)11-10-3/h1,4H,(H2,9,11) |
InChI Key |
DNNMVGXQDMOKHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN=C1Cl)N)C(F)F |
Origin of Product |
United States |
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